Dulcin
Overview
Description
It was discovered in 1883 by the Polish chemist Józef Berlinerblau . Despite being discovered only five years after saccharin, Dulcin did not achieve the same level of commercial success. It was initially considered safe for human consumption and was used as a sweetener for diabetics. concerns about its safety led to its removal from the market in the mid-20th century .
Mechanism of Action
Target of Action
Dulcin, also known as (4-Ethoxyphenyl)urea, is an artificial sweetener . It was discovered in 1883 and is about 250 times sweeter than sugar . The primary target of this compound is the sweet taste receptors on the tongue. By binding to these receptors, this compound triggers a sensation of sweetness.
Mode of Action
This compound’s sweetness is derived from its interaction with the sweet taste receptors. When consumed, this compound binds to these receptors and activates them, sending a signal to the brain that is interpreted as a sweet taste. This is similar to how sugar works, but this compound is much more potent, providing a sweetness that is several times stronger than that of sugar .
Pharmacokinetics
It is known that this compound is soluble in alcohol and has a solubility of 125 g/L in water at 25 °C This suggests that it can be readily absorbed in the gastrointestinal tract
Result of Action
The primary result of this compound’s action is the perception of sweetness. It provides a sweet taste without contributing to caloric intake, making it a popular choice as a sugar substitute. It was found to be toxic in animal studies, causing a slowdown in growth and noticeable histological changes in liver, kidney, spleen, and heart at certain concentrations . Due to safety concerns, it was removed from the market in 1954 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dulcin can be synthesized through the addition of potassium cyanate to p-phenetidine hydrochloride in an aqueous solution at room temperature . Another method involves mixing urea and p-phenetidine hydrochloride in a mixture of hydrochloric acid and glacial acetic acid . The reaction typically yields this compound in the form of white needles with a melting point of approximately 173.5°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often recrystallized from hot water to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Dulcin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: Substitution reactions can occur at the aromatic ring or the urea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Dulcin has been used in various scientific research applications, including:
Chemistry: As a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigating its metabolic pathways and potential toxicological effects.
Medicine: Initially used as a sweetener for diabetics before concerns about its safety emerged.
Industry: Used in the development of analytical methods for detecting artificial sweeteners in food products
Comparison with Similar Compounds
Saccharin: Another artificial sweetener discovered around the same time as Dulcin but achieved greater commercial success.
Aspartame: A widely used artificial sweetener with a different chemical structure.
Cyclamate: Another artificial sweetener with a different safety profile.
Comparison: this compound is unique in its chemical structure and sweetening potency. Unlike saccharin, it does not have a bitter aftertaste, which was considered an advantage. its potential toxicity at high doses limited its use compared to other sweeteners like aspartame and cyclamate .
Properties
IUPAC Name |
(4-ethoxyphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLIEWRLXDLBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Record name | DULCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20326 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020580 | |
Record name | Dulcin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dulcin appears as white crystals. (NTP, 1992), Solid | |
Record name | DULCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20326 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (4-Ethoxyphenyl)urea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
Record name | DULCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20326 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dulcin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 1.21 g/L at 21 °C, Soluble in 800 parts cold water, 50 parts boiling water, 25 parts alcohol, 1.21 mg/mL at 21 °C | |
Record name | DULCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20326 | |
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Record name | Dulcin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |
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Record name | (4-Ethoxyphenyl)urea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Behaviors and taste-nerve responses to bitter stimuli are linked to compounds that bind T2 receptors expressed in one subset of taste-bud receptor cells (TRCs); and behavioral and neural responses to sweet stimuli are linked to chemical compounds that bind a T1 receptor expressed in a different TRC subset. Neural and behavioral responses to bitter-sweet mixtures, however, complicate the ostensible bitter and sweet labeled lines. In the golden hamster, Mesocricetus auratus, quinine hydrochloride, the bitter prototype, suppresses chorda tympani (CT) nerve responses to the sweet prototype: sucrose. This bitter-sweet inhibition was tested with concentration series of sucrose and dulcin, a hydrophobic synthetic sweetener that hamsters behaviorally cross-generalize with sucrose. Dulcin, sucrose and other sweeteners activate one subset of CT fibers: S neurons; whereas, quinine activates a separate subset of CT fibers: E neurons. Whole-nerve and S-neuron CT responses to a sweetener concentration series, mixed with 0, 1, 3 and 10 mM quinine, were measured for 0-2.5 s transient and/or 2.6-10 s steady-state response periods. Ten-sec total single-fiber records, aligned at response onset, were averaged for 100 ms bins to identify response oscillations. Quinine inhibition of dulcin and sucrose responses was identical. Each log molar increment in quinine resulted in equivalent declines in response to either sweetener. Furthermore, sucrose response decrements paralleled response increments in quinine-sensitive CT neurons to the same quinine increases. A 1.43 Hz bursting rhythm to the sweeteners was unchanged by quinine inhibition or decreases in sweetener concentration. Taste-bud processing, possibly between-cell inhibition and within-cell negative feedback, must modify signals initiated by T1 receptors before they are transmitted to the brain., Variations in amplitude of responses of the chorda tympani to repeated application of various novel tastants were measured in familiarized and control groups of adult hamsters. Three groups of 10 hamsters were pre-exposed to 5 mM dulcin, 50 mM potassium L-glutamate (KGlu) or 1 mM 5'guanosine monophosphate (5'GMP). In the fourth group, the tongue was rinsed with 5'GMP for 20 min just prior to recording from the chorda tympani. The tastants were novel to the fifth group (naive control). A series of 17 stimuli was repeated six times and responses were quantified relative to the initial response of each of the 50 hamsters. The responses of the chorda tympani increased with repetition in the control group. In contrast, no increase in amplitude of response to the pre-exposed tastants or to stimuli with qualitatively related tastes was observed in the group familiarized with either KGlu or 5'GMP. These results indicate that the response of the chorda tympani depends on previous exposure to a tastant. The sensitivity of taste cells appears to be modulated, possibly by stimulus-induced supplementary receptors., ... /Investigators/ studied the role of alpha-gustducin in sweet taste. The behavioral and electrophysiological responses of alpha-gustducin knockout (KO) and wild-type (WT) mice to 11 different sweeteners, representing carbohydrates, artificial sweeteners, and sweet amino acids /was compared/. In behavioral experiments, over 48-h preference ratios were measured in two-bottle preference tests. In electrophysiological experiments, integrated responses of chorda tympani (CT) and glossopharyngeal (NG) nerves were recorded. /It was/ found that preference ratios of the KO mice were significantly lower than those of WT for acesulfame-K, dulcin, fructose, NC00174, D-phenylalanine, L-proline, D-tryptophan, saccharin, SC45647, sucrose, but not neotame. The nerve responses to all sweeteners, except neotame, were smaller in the KO mice than in the WT mice. The differences between the responses in WT and KO mice were more pronounced in the CT than in the NG. These data indicate that alpha-gustducin participates in the transduction of the sweet taste in general. | |
Record name | Dulcin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White needle-like crystals or powder, Lustrous needles, Leafs (from dilute alcohol), plates (from water) | |
CAS No. |
150-69-6 | |
Record name | DULCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20326 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (4-Ethoxyphenyl)urea | |
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Record name | Dulcin | |
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Record name | Dulcin | |
Source | DTP/NCI | |
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Record name | Dulcin | |
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Record name | 4-ethoxyphenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.244 | |
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Record name | DULCIN | |
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Record name | Dulcin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |
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Record name | (4-Ethoxyphenyl)urea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
343 to 345 °F (NTP, 1992), 173.5 °C, 173 - 174 °C | |
Record name | DULCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20326 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dulcin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (4-Ethoxyphenyl)urea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of dulcin?
A1: this compound (4-ethoxyphenylurea) has the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol. Its structure consists of a phenyl ring substituted with an ethoxy group at the para position and a urea group attached to the ring.
Q2: Are there any spectroscopic data available for this compound?
A: Yes, several studies have investigated the spectroscopic properties of this compound. Techniques like nuclear magnetic resonance (NMR) [], infrared (IR) spectroscopy [], and mass spectrometry (MS) [] have been employed to characterize its structure and identify key functional groups.
Q3: How does the fluorescence of this compound change during a sol-gel process, and what does this tell us?
A: Research has shown that the fluorescence lifetime of this compound changes during the sol-gel-xerogel transition of a tetraethyl orthosilicate system. [] This change in fluorescence lifetime serves as a sensitive probe, reflecting the structural changes occurring within the material during the sol-gel process.
Q4: What analytical techniques are used to detect and quantify this compound in food products?
A4: A range of analytical techniques have been employed for this compound detection and quantification, including:
Q5: What considerations are important for the validation of analytical methods used for this compound detection?
A5: Validation of analytical methods is crucial for ensuring accuracy, precision, and reliability of the results. For this compound analysis, validation should address factors such as:
Q6: How is this compound metabolized in the body?
A: Studies in rabbits show that this compound is primarily metabolized in the liver by UDP-glucuronosyltransferases (UGTs). [] Specifically, UGT1A7 and UGT2B16 have been identified as the primary enzymes responsible for catalyzing the N-glucuronidation of this compound, leading to the formation of this compound-N-glucuronide, its major metabolite. []
Q7: What are the known toxic effects of this compound?
A: While initially considered a promising sweetener, long-term studies revealed significant toxicity concerns associated with this compound. [, ] In rats, chronic exposure to this compound led to:
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